Compound Description: This compound serves as a precursor in the one-step synthesis of erythrinane derivatives. [] Upon treatment with toluene-p-sulfonic acid, it undergoes a double cyclization reaction, yielding the erythrinane skeleton. []
Relevance: This compound shares the core structure of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylcyclohexanamine, featuring both the 3,4-dimethoxyphenyl and the N-ethylcyclohexyl moieties. The key difference lies in the presence of the α-(methylsulphinyl)acetamide group attached to the nitrogen atom, which enables the cyclization reaction to form the erythrinane skeleton. []
Compound Description: These compounds represent a class of heterocyclic compounds synthesized using N-(cyclohex-1-enyl)-N-[2-(3,4-dimethoxyphenyl)-ethyl]-α-(methylsulphinyl)acetamide (8) as a starting material. [] Modifications to the erythrinane core structure include variations in the substituents and stereochemistry. []
Relevance: These compounds are structurally related to N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylcyclohexanamine through their shared origin from compound 8. The erythrinane skeleton can be considered a cyclized derivative of the main compound, highlighting a potential synthetic pathway for generating more complex structures from N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylcyclohexanamine. []
Compound Description: This compound is a hydrated salt containing the azanium cation. [] This cation forms hydrogen bonds with chloride anions and water molecules in its crystal structure. []
Relevance: This compound exhibits structural similarity to N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylcyclohexanamine through the presence of two 2-(3,4-dimethoxyphenyl)ethyl groups linked to a nitrogen atom. The difference lies in the substitution on the nitrogen; instead of a cyclohexyl group, this compound has a propyl chain further substituted with a carbamoyl group and another 2-(3,4-dimethoxyphenyl)ethyl group. []
Compound Description: This compound is an intermediate in the synthesis of isoquinoline fluorine analogs. [] It exists as a racemic mixture of enantiomers. []
Relevance: This compound exhibits structural similarity to N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylcyclohexanamine, sharing the 2-(3,4-dimethoxyphenyl)ethylamine moiety. Unlike the target compound, it features a phenylsulfanyl group at the alpha position to the nitrogen and a 2-(2-fluorophenyl)acetamide group attached to the nitrogen. []
Compound Description: This compound, synthesized as a KT-362 analog, exhibits antiarrhythmic and antihypertensive activities, along with vasodilating properties. [] It demonstrates calcium antagonist activity by affecting both high and low voltage-activated calcium channels. []
Relevance: This compound shares the 2-(3,4-dimethoxyphenyl)ethylamine substructure with N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylcyclohexanamine. The difference lies in the presence of a β-alanyl-5,6,7,8-tetrahydrothieno[3,2-b][1,4]thiazepine moiety attached to the nitrogen, contributing to its distinct pharmacological properties. []
Compound Description: This compound was synthesized from hexanedioic acid monomethyl ester through a multi-step process involving chlorination, condensation, and hydrolysis reactions. []
Relevance: This compound shares the 2-(3,4-dimethoxyphenyl)ethylamine substructure with N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylcyclohexanamine. The key difference is the replacement of the 4-methylcyclohexyl group with an N'-(2-phenylethyl)-1,6-hexanediamide moiety. []
Compound Description: This chiral compound serves as a precursor in Bischler-Napieralski cyclization reactions, leading to the formation of isoquinoline derivatives. []
Compound Description: These compounds represent a class of heterocyclic compounds featuring an aryl-heteroaryl-(N-(2-(3,4-dimethoxyphenyl)ethyl)-N-methyl-3-aminopropoxy)methane core structure. [] Substituents on the aryl and heteroaryl rings, as well as the length of the alkyl chain can be modified. []
Relevance: These compounds share the 2-(3,4-dimethoxyphenyl)ethylamine substructure with N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylcyclohexanamine. The difference lies in the N-methyl-3-aminopropoxy group and the aryl-heteroaryl methane moiety attached to the nitrogen atom, leading to a diverse range of chemical structures with potential biological activity. []
Compound Description: KC11346 is a drug candidate whose pharmacokinetic properties have been studied in dogs. [] Two metabolites, KC12795 and KC12816, were also identified in plasma samples. []
Compound Description: This compound features a benzenesulfonamide group attached to the nitrogen atom of the 2-(3,4-dimethoxyphenyl)ethylamine moiety. [] The crystal structure reveals an almost perpendicular arrangement of the phenyl and dimethoxyphenyl rings. []
Relevance: This compound is structurally related to N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylcyclohexanamine by sharing the 2-(3,4-dimethoxyphenyl)ethylamine core. The distinction arises from the replacement of the 4-methylcyclohexyl group with a methylsulfonyl benzene group attached to the nitrogen atom. []
Compound Description: This compound, similar to the previous one, features a naphthalene-1-sulfonamide group attached to the nitrogen atom of the 2-(3,4-dimethoxyphenyl)ethylamine moiety. []
Relevance: This compound is closely related to N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylcyclohexanamine through the shared 2-(3,4-dimethoxyphenyl)ethylamine substructure. The difference lies in the substitution on the nitrogen, where a methylsulfonyl naphthalene group replaces the 4-methylcyclohexyl group, potentially influencing its pharmacological properties. []
Compound Description: This compound is structurally similar to entry 10, with an additional methyl group at the para position of the benzenesulfonamide ring. [] This modification potentially impacts its physicochemical properties and biological activity. []
Relevance: This compound is closely related to N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylcyclohexanamine by sharing the 2-(3,4-dimethoxyphenyl)ethylamine core. The difference lies in the presence of a 4-methylbenzenesulfonamide group attached to the nitrogen atom, instead of the 4-methylcyclohexyl group. []
Compound Description: This compound is a benzoic acid derivative featuring a sulfamoyl group linked to the nitrogen atom of the 2-(3,4-dimethoxyphenyl)ethylamine moiety. [] It exists as a monohydrate in its crystal structure. []
Relevance: This compound shares the 2-(3,4-dimethoxyphenyl)ethylamine substructure with N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylcyclohexanamine. The key difference is the presence of a 4-bromo-3-(N-methylsulfamoyl)-5-methylbenzoyl group attached to the nitrogen atom, making it a more complex and bulkier analog. []
Compound Description: This compound is a novel bio-functional hybrid synthesized from 1,2-bis(3,4-dimethoxyphenyl) ethan-1-amine and (±)-flurbiprofen. []
1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(2-iodophenylpropyl)piperazine (o-BON) and 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-iodophenylpropyl)piperazine (m-BON)
Compound Description: These radioiodinated compounds were developed as potential tumor diagnostic agents for single-photon emission computed tomography (SPECT). [] They target sigma receptors, which are overexpressed in various tumor types. []
Compound Description: This novel pyrimidine derivative has shown promising results in restoring brain cell activity in experimental models of chronic traumatic encephalopathy. [] It exhibits low systemic toxicity and a favorable safety profile. []
Compound Description: These are verapamil analogs with restricted molecular flexibility designed to investigate the active conformation(s) of the drug. [] Four isomeric racemates were synthesized and their cardiac depressant, vasorelaxant, and binding activities were evaluated. []
Compound Description: KT-362 is a new intracellular calcium antagonist that exhibits vasorelaxing properties. [] Its mechanism of action involves inhibiting contractile responses to various agonists, but not to potassium. []
Compound Description: This compound was synthesized and characterized using various spectroscopic techniques, including UV-Visible, FT-IR, NMR, and mass spectrometry. [] Density functional theory (DFT) calculations were also performed to study its structural and electronic properties. []
Compound Description: This compound is a new anti-ulcer drug with a comprehensive pharmacological profile. [, , ] It exhibits minimal effects on the central nervous system and has a good safety profile. [] DQ-2511 demonstrates anti-ulcer activity in various experimental models and promotes ulcer healing. [] It also influences cardiovascular parameters by increasing blood flow in gastrointestinal organs and decreasing gastric acid secretion. []
Compound Description: This N-(2,4-diaryltetrahydroquinolin-1-yl)furan-2-carboxamide derivative was synthesized from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol through a Povarov cycloaddition reaction followed by N-furoylation. []
Compound Description: This compound was synthesized via a one-pot reductive cyclization of N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide with 3,4-dimethoxybenzaldehyde using sodium dithionite as the reducing agent. []
Compound Description: This pyrazoline derivative was synthesized and its interaction with DNA was investigated along with its cytotoxicity against resistant and non-resistant tumor cells. []
2-(3,4-Dimethoxyphenyl)benzazoles and imidazopyridine series
Compound Description: A series of 23 compounds belonging to this chemical class were synthesized and evaluated for their anticancer and antimicrobial activities. [] Notably, compound 12 with two chlorine atoms at the 5(4) and 7(6) positions of the benzimidazole moiety exhibited potent cytotoxicity against A549 cells. []
Compound Description: This series of compounds was synthesized via a Biginelli reaction using silica-supported bismuth(III) triflate as a catalyst. [] Several compounds within this series, particularly 4i, 4j, 4h, and 4f, exhibited potent antioxidant activity in vitro. []
Relevance: Although lacking the 2-(3,4-dimethoxyphenyl)ethylamine core, this series shares the 3,4-dimethoxyphenyl substituent with N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylcyclohexanamine. These compounds highlight the versatility of the 3,4-dimethoxyphenyl moiety in designing molecules with potential therapeutic applications, in this case, as antioxidants. []
Compound Description: This benzodiazepine derivative is a potential therapeutic agent for treating or preventing disorders induced by LTB4, TXA2, or adenosine. []
Compound Description: This compound features a chalcone-like structure with a 3,4-dimethoxyphenyl group attached to one end of the double bond and a 4-aminophenyl group at the other. []
Compound Description: This compound is a chiral piperidine derivative with potential therapeutic applications. [] Various methods for its synthesis have been developed. []
Relevance: While this compound lacks the exact 3,4-dimethoxyphenyl configuration present in N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylcyclohexanamine, it shares a similar overall structure with a dimethoxyphenyl group and a substituted ethyl chain. The presence of a piperidine ring instead of a cyclohexyl ring, as well as the fluorine atom and the chiral center, highlights the potential for structural variations around the core motif. []
Compound Description: This compound is a complex binuclear Co(III) complex with a Schiff base ligand formed in situ from cysteamine and 5-bromosalicylaldehyde. []
Compound Description: This compound demonstrated significant antiulcer activity in a study evaluating a series of 2-(3,4-dimethoxyphenyl)ethylamine derivatives. [] It was identified as a lead compound for further structural modifications. []
Compound Description: This compound exhibits inhibitory effects on inward rectifier and delayed rectifier K+ currents in guinea pig ventricular myocytes. []
Compound Description: AMG 487 is a chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist that displays dose- and time-dependent pharmacokinetics in humans. [] Its metabolism involves CYP3A enzymes, leading to the formation of two primary metabolites, M1 and M2. []
Relevance: This compound and its metabolites are not structurally related to N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylcyclohexanamine. It is mentioned in this list because its pharmacokinetic profile is influenced by an inhibitory metabolite, which is a common phenomenon in drug metabolism. While structurally dissimilar, the concept of metabolite-mediated drug interactions is relevant to understanding the potential behavior of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylcyclohexanamine in biological systems. []
Compound Description: This series of 1,2,4-triazol-5-ones was synthesized and evaluated for their antioxidant properties. [] The demethylated derivatives, particularly compounds 4a, 4c, 4d, 4f, and 5, exhibited the highest antioxidant activity. []
2‐(3,4‐dimethoxyphenyl)‐1‐n‐propyl or (4‐chlorobenzyl)‐5 and (6)‐1H‐benzimidazolecarbonitriles
Compound Description: This study focused on the separation and identification of a mixture of these benzimidazolecarbonitrile derivatives using NMR and HRMS techniques. []
Compound Description: This newly synthesized molecule was investigated for its effects on the bioelectrogenesis and contractile activity of isolated smooth muscles from rat stomachs. [] IQP was found to induce muscle relaxation by blocking Ca2+ influx and activating a cAMP-dependent pathway. []
Compound Description: This compound represents the first reported synthesis of a 5H-2,3-benzodiazepine derivative. [, ] NMR and mass spectrometry studies confirmed its structure and revealed the presence of two boat conformations. []
Compound Description: This spirocyclic amide derivative was synthesized through a novel route involving the oxidative cleavage of a tert-butyl carboxylate followed by amine coupling and Boc deprotection. []
Compound Description: These optically active oxazole derivatives exhibit high fluorescence quantum yields and were synthesized using chiral auxiliary-bearing isocyanides. []
Compound Description: This entry refers to a 1:19 co-crystal of two distinct compounds: 2-amino-4-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile and 3-amino-1-(3,4-dimethoxyphenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.